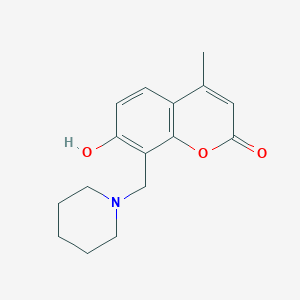

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of chromone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. HPMC has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, and depression.

Mecanismo De Acción

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the regulation of intracellular cAMP levels. By inhibiting PDE4, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are involved in a wide range of cellular processes, including gene expression, cell proliferation, and survival.

Efectos Bioquímicos Y Fisiológicos

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has also been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of BDNF, a key neurotrophin that is involved in the regulation of mood and cognition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its high selectivity for the PDE4 enzyme. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies.

One of the limitations of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its synthetic nature. This means that large-scale production of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may be costly and time-consuming. In addition, the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans are still not fully understood, and further studies are needed to address these issues.

Direcciones Futuras

There are several future directions for research on 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one. One area of interest is the development of novel 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans, and to explore its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves the condensation of 3-acetyl-4-hydroxycoumarin with piperidine-1-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including methylation and oxidation, to yield 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in high purity and yield.

Aplicaciones Científicas De Investigación

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a complex process that involves the activation of immune cells and the release of pro-inflammatory mediators. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential anti-inflammatory properties and could be used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Asthma is a chronic respiratory disease characterized by airway inflammation and hyperresponsiveness. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential therapeutic applications in the treatment of asthma.

Depression is a common mental disorder that affects millions of people worldwide. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin that is involved in the regulation of mood and cognition. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential antidepressant properties and could be used to treat depression.

Propiedades

Número CAS |

10549-62-9 |

|---|---|

Nombre del producto |

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

Fórmula molecular |

C16H19NO3 |

Peso molecular |

273.33 g/mol |

Nombre IUPAC |

7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C16H19NO3/c1-11-9-15(19)20-16-12(11)5-6-14(18)13(16)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3 |

Clave InChI |

DIJMIZCQAHRDQL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |

Otros números CAS |

10549-62-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)